(3,5-Dibromothiophen-2-yl)methanol
Description
Properties
IUPAC Name |
(3,5-dibromothiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2OS/c6-3-1-5(7)9-4(3)2-8/h1,8H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHIMVERQLAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70797576 | |
| Record name | (3,5-Dibromothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70797576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675872-43-2 | |
| Record name | (3,5-Dibromothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70797576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,5-Dibromothiophen-2-yl)methanol CAS 675872-43-2 properties
An In-Depth Technical Guide to (3,5-Dibromothiophen-2-yl)methanol (CAS 675872-43-2)[1][2]
Executive Summary & Chemical Identity
(3,5-Dibromothiophen-2-yl)methanol is a highly functionalized heterocyclic building block used primarily in the synthesis of organic semiconductors, pharmaceuticals, and advanced materials.[2] Its thiophene core, substituted with two bromine atoms and a hydroxymethyl group, offers three distinct sites for orthogonal functionalization, making it a "linchpin" intermediate in medicinal chemistry and materials science.[2]
| Property | Data |
| CAS Number | 675872-43-2 |
| IUPAC Name | (3,5-Dibromothiophen-2-yl)methanol |
| Molecular Formula | C₅H₄Br₂OS |
| Molecular Weight | 271.96 g/mol |
| SMILES | OCC1=C(Br)C=C(Br)S1 |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, THF; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Physicochemical Profile & Structural Logic
The utility of CAS 675872-43-2 lies in the electronic and steric differentiation of its substituents.
-
The Thiophene Core: Electron-rich, facilitating oxidative addition in metal-catalyzed cross-couplings.
-
C2-Hydroxymethyl (-CH₂OH): A versatile handle. It can be oxidized to an aldehyde, converted to a leaving group (halide/mesylate) for nucleophilic substitution, or protected to direct reactivity elsewhere.[2]
-
C3-Bromine: Sterically hindered by the adjacent hydroxymethyl group. It is typically the least reactive site for cross-coupling.
-
C5-Bromine: Sterically accessible and electronically activated. This is the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for regioselective chain extension.
Synthetic Pathways
The most reliable synthesis of (3,5-dibromothiophen-2-yl)methanol avoids direct bromination of thiophen-2-ylmethanol, which often leads to inseparable mixtures or oxidation byproducts. Instead, the reduction of the corresponding aldehyde is the industry-standard protocol.[2]
Primary Route: Reduction of 3,5-Dibromothiophene-2-carbaldehyde[2]
This route ensures the halogenation pattern is established before the sensitive alcohol is generated.
Reaction Scheme: 3,5-Dibromothiophene-2-carbaldehyde + NaBH₄ → (3,5-Dibromothiophen-2-yl)methanol
Detailed Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen.
-
Dissolution: Dissolve 3,5-dibromothiophene-2-carbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL) and THF (10 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH₄, 15.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (higher R_f) should disappear.
-
Quench: Carefully quench with Saturated NH₄Cl solution (20 mL) at 0°C.
-
Workup: Remove volatiles under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0→30% EtOAc in Hexanes).
Figure 1: Step-by-step reductive synthesis workflow for CAS 675872-43-2.[3]
Reactivity & Functionalization
The strategic value of this molecule is its ability to undergo Regioselective Suzuki-Miyaura Coupling .
Regioselectivity Principle (C5 vs. C3)
-
C5 Position (α-position): Less hindered and electronically favored. Reacts first with stoichiometric control of the boronic acid.
-
C3 Position (β-position): Sterically crowded by the C2-hydroxymethyl group. Reacts second or requires forcing conditions (higher temp, specialized ligands like SPhos).[2]
Experimental Protocol: Site-Selective C5-Arylation
Objective: Couple a phenyl group selectively at C5.
-
Reagents:
-
Procedure:
-
Combine substrate, boronic acid, and catalyst in a Schlenk tube under Argon.[2]
-
Add degassed solvents and base.
-
Heat to 60°C (Note: Keep temperature moderate to avoid C3 coupling).
-
Stir for 4–6 hours.
-
Workup: Standard extraction.
-
Outcome: Major product is (3-bromo-5-phenylthiophen-2-yl)methanol.
-
Figure 2: Divergent reactivity map showing regioselective coupling and side-chain activation.
Safety & Handling (HSE Profile)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6] |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[6][7][8] |
Critical Handling Notes:
-
Thiophene Sensitivity: Halogenated thiophenes can be photosensitive. Store in amber vials.
-
Incompatibility: Avoid strong oxidizing agents. The alcohol group is susceptible to oxidation to the aldehyde or acid if exposed to Cr(VI) or Mn(VII) reagents.
Applications in Drug Discovery & Materials
-
Fragment-Based Drug Design (FBDD): The molecule serves as a rigid scaffold. The alcohol allows for solubility modulation or attachment to solubilizing tails, while the bromines allow for the rapid elaboration of aryl libraries.
-
Organic Electronics: Used as a monomer precursor for polythiophenes. The hydroxymethyl group can be converted to a lipophilic alkyl ether to improve the solubility of conductive polymers.
-
Bio-isosteres: The thiophene ring is a classic bio-isostere for phenyl rings in drug candidates, often improving metabolic stability.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19957409, (2,5-Dibromothiophen-3-yl)methanol. (Analogous structure properties and safety data). Retrieved from [Link][2]
-
MDPI. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. (Regioselectivity principles in dibromothiophenes). Retrieved from [Link][2]
-
Royal Society of Chemistry. (2022). Suzuki–Miyaura arylation of dibromothiophenes. (Catalytic cycles and site selectivity). Retrieved from [Link][2]
Sources
- 1. 675872-43-2|(3,5-Dibromothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. benchchem.com [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
Methodological & Application
Application Note: Selective C5-Bromination of Thiophene-2-methanol via NBS
Executive Summary
This application note details the protocol for the regioselective synthesis of 5-bromothiophene-2-methanol from thiophene-2-methanol using N-Bromosuccinimide (NBS) . This transformation is a critical step in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and various optoelectronic materials.
The primary challenge in this synthesis is Chemoselectivity and Regioselectivity:
-
C5 vs. C3 Substitution: Directing bromine to the 5-position (favored) while avoiding the 3-position or 3,5-dibromination.
-
Substitution vs. Oxidation: Preventing the oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde, a known side reaction of NBS.
-
Ionic vs. Radical Pathway: Suppressing radical bromination at the methylene (-CH2-) position.
This guide provides a validated, self-consistent protocol achieving >90% regioselectivity through kinetic control and solvent effects.
Mechanistic Principles & Regioselectivity
Electrophilic Aromatic Substitution (SEAr)
Thiophene is an electron-rich heterocycle. The sulfur atom donates electron density into the ring via resonance, activating it toward electrophiles.
-
C2/C5 Activation: The resonance hybrids place negative charges primarily at the
-positions (C2 and C5). -
Substrate Bias: In thiophene-2-methanol, the C2 position is blocked. The C5 position is the most nucleophilic site remaining.
-
The NBS Role: In polar aprotic solvents (THF, DMF, Acetonitrile), NBS acts as a reservoir for the bromonium ion (
) or polarized complex, facilitating an ionic SEAr mechanism.
Competing Pathways (Critical Control Points)
-
Oxidation Risk: NBS can oxidize primary alcohols to aldehydes (similar to Corey-Kim conditions). Mitigation: Low temperature (<0°C) and absence of base.
-
Radical Bromination: In non-polar solvents (CCl4, Benzene) or under UV light, NBS undergoes homolytic cleavage to form
, which abstracts hydrogen from the benzylic-like methylene group. Mitigation: Use polar solvents and exclude light.
Reaction Mechanism Visualization
The following diagram illustrates the desired SEAr pathway versus the suppressed radical pathway.
Caption: Figure 1. Mechanistic pathway favoring C5-bromination via SEAr while suppressing radical and oxidative side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| Thiophene-2-methanol | 1.0 | Substrate | >98% Purity |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallized from water (remove free Br2) |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, inhibitor-free |
| NaHCO3 (sat. aq.) | Quench | Neutralizer | Saturated Solution |
Step-by-Step Procedure
Safety Note: Perform all operations in a fume hood. NBS is an irritant. Thiophene derivatives are organosulfur compounds with distinct odors.
Step 1: Preparation (0 - 15 mins)
-
Charge a flame-dried round-bottom flask with Thiophene-2-methanol (1.0 equiv).
-
Dissolve in anhydrous THF (Concentration: 0.2 M). Note: DMF can be used for higher regioselectivity but is harder to remove.
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Wrap the flask in aluminum foil to exclude ambient light (prevents radical initiation).
Step 2: Controlled Addition (15 - 45 mins)
-
Dissolve NBS (1.05 equiv) in a minimal amount of THF.
-
Add the NBS solution dropwise to the thiophene solution over 30 minutes.
-
Critical: Maintain internal temperature < 5°C. Rapid addition causes localized heating, leading to oxidation or di-bromination.
-
Step 3: Reaction Monitoring (45 mins - 2 hours)
-
Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Starting Material Rf: ~0.3
-
Product Rf: ~0.45 (Less polar than SM due to Br lipophilicity).
-
-
Reaction is typically complete within 1-2 hours. Do not over-stir; prolonged exposure to NBS promotes oxidation.
Step 4: Workup & Isolation
-
Quench: Add saturated aqueous NaHCO3 (10 mL per mmol) while stirring at 0°C. This neutralizes succinimide and any HBr formed.
-
Extraction: Extract with Diethyl Ether or EtOAc (3x).
-
Wash: Wash combined organics with water (2x) to remove succinimide and THF, then Brine (1x).
-
Dry: Dry over anhydrous Na2SO4 and filter.
-
Concentrate: Evaporate solvent under reduced pressure (keep bath < 35°C).
Step 5: Purification
-
The crude oil is often sufficiently pure (>90%) for downstream steps.
-
If purification is required: Flash Column Chromatography (SiO2), eluting with Hexane -> 10% EtOAc/Hexane.
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of 5-bromothiophene-2-methanol.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these standard values.
| Metric | Expected Value | Diagnostic Note |
| Appearance | Yellowish Oil | Dark brown/black indicates decomposition/polymerization. |
| 1H NMR (CDCl3) | Loss of H5 triplet/dd (usually ~7.2 ppm) confirms substitution. Coupling constant J~3.8 Hz is characteristic of 2,5-substitution. | |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.45 | Distinct spot above starting material. |
| Yield | 85 - 95% | Lower yield usually implies loss to water during wash (succinimide is water soluble, but product has some polarity). |
Troubleshooting Table:
-
Problem: Presence of aldehyde peak in NMR (~9.8 ppm).
-
Cause: Reaction temperature too high or reaction time too long.
-
Fix: Keep strictly at 0°C; quench immediately upon consumption of SM.
-
-
Problem: Mixture of mono- and di-bromo products.
-
Cause: Localized high concentration of NBS.
-
Fix: Slower addition rate; ensure vigorous stirring.
-
References
-
TCI Chemicals. Bromination Reaction Using N-Bromosuccinimide. Application Note. Link
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Reactivity & Mechanism Guide. Link
-
Goldberg, Y. et al. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 1999.[2] (Validation of NBS/Acetic Acid and NBS/Polar solvent regioselectivity).
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities. Technical Guide. Link
Sources
Application Note & Protocol: Selective Oxidation of (3,5-Dibromothiophen-2-yl)methanol
Introduction: The Synthetic Value of a Key Heterocyclic Aldehyde
In the landscape of medicinal chemistry and materials science, functionalized thiophenes are indispensable building blocks. Among them, 3,5-dibromothiophene-2-carbaldehyde stands out as a versatile intermediate. The two bromine atoms provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille), while the aldehyde group offers a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and further oxidations. The controlled synthesis of this aldehyde from its corresponding primary alcohol, (3,5-Dibromothiophen-2-yl)methanol, is a critical transformation that demands high efficiency and selectivity to avoid over-oxidation to the carboxylic acid.[1]
This guide provides a detailed examination of two robust and widely adopted methods for this oxidation: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. We will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer field-proven insights to ensure successful and reproducible outcomes for researchers in drug development and organic synthesis.
Strategic Selection of an Oxidation Protocol: A Comparative Overview
The choice between the Swern and Dess-Martin oxidation methods often depends on substrate sensitivity, available equipment, and safety considerations. While both are highly effective for converting primary alcohols to aldehydes, they operate under distinct conditions and present different challenges.[2][3][4][5]
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Primary Oxidant | Dimethyl sulfoxide (DMSO), activated | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |
| Activator | Oxalyl chloride or Trifluoroacetic anhydride | Not required |
| Stoichiometry | Requires precise stoichiometric control of multiple reagents | Typically 1.1-1.5 equivalents of DMP |
| Temperature | Cryogenic conditions required (-78 °C) | Typically room temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂, Triethylamine HCl | Iodinane byproduct, Acetic acid |
| Workup | Aqueous quench and extraction. Can be complicated by salts. | Simple filtration and aqueous wash often suffice.[6] |
| Advantages | Cost-effective reagents, high yields, avoids heavy metals.[3][5] | Very mild conditions, neutral pH, short reaction times, high chemoselectivity.[6][7] |
| Disadvantages | Strict low-temperature control needed, foul-smelling byproduct.[3][5] | DMP is expensive and can be shock-sensitive/explosive.[7] |
Mechanistic Rationale: Understanding the Path to Oxidation
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Both methods, while achieving the same transformation, proceed through entirely different intermediates and transition states.
The Swern Oxidation: Activation and Elimination
The Swern oxidation is a two-stage process.[4][8] First, dimethyl sulfoxide (DMSO) is activated at low temperature by an electrophilic agent, typically oxalyl chloride. This reaction forms the highly reactive chloro(dimethyl)sulfonium chloride intermediate, releasing carbon monoxide and carbon dioxide.[3][8] The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium salt. In the final step, a hindered, non-nucleophilic base, such as triethylamine (TEA), deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][4][9]
Caption: Mechanism of the Swern Oxidation.
The Dess-Martin Oxidation: Hypervalent Iodine Chemistry
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent. The mechanism begins with a ligand exchange, where the alcohol displaces one of the acetate groups on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.[10] This step is often the reason for the high selectivity of the reagent.[10] A base, which can be the displaced acetate or the alcohol itself, then abstracts the proton on the carbon bearing the oxygen. This facilitates a concerted elimination that reduces the iodine(V) to an iodine(III) species (iodinane) and forms the desired aldehyde.[2][10] The reaction is typically fast and clean, proceeding at room temperature.[6]
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Swern Oxidation
This protocol is adapted from standard literature procedures for Swern oxidations.[4][5][8]
Materials and Reagents:
-
(3,5-Dibromothiophen-2-yl)methanol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO, 2.2 eq)
-
Oxalyl chloride (1.5 eq)
-
Triethylamine (TEA, 5.0 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen inlet/outlet connected to a bubbler. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the main flask, dissolve DMSO (2.2 eq) in anhydrous DCM.
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. To this solution, add oxalyl chloride (1.5 eq) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for an additional 20 minutes at -78 °C.
-
Alcohol Addition: Dissolve (3,5-Dibromothiophen-2-yl)methanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture over 15 minutes. Stir the reaction for 45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the flask, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at this temperature for 15 minutes.
-
Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 3,5-dibromothiophene-2-carbaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on established procedures for DMP oxidations.[2][6]
Materials and Reagents:
-
(3,5-Dibromothiophen-2-yl)methanol (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3,5-Dibromothiophen-2-yl)methanol (1.0 eq) and dissolve it in anhydrous DCM.
-
DMP Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Data Summary and Characterization
The successful synthesis of the target compound can be confirmed by standard analytical techniques.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (CDCl₃) |
| (3,5-Dibromothiophen-2-yl)methanol | 675872-43-2 | C₅H₄Br₂OS | 271.96 | Solid | ~7.1 ppm (s, 1H, ring H), ~4.7 ppm (s, 2H, CH₂), ~2.5 ppm (br s, 1H, OH) |
| 3,5-Dibromothiophene-2-carbaldehyde | 23688-07-5 | C₅H₂Br₂OS | 269.94 | White to light brown solid[11] | ~9.8 ppm (s, 1H, CHO), ~7.4 ppm (s, 1H, ring H) |
Overall Experimental Workflow
The entire process, from starting material to final, characterized product, follows a logical sequence of synthesis and analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. DMP Reagent: Mechanism, Uses & Examples in Chemistry [vedantu.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. file.leyan.com [file.leyan.com]
Advanced Application Note: Stille Coupling Protocols for Functionalized Thiophene Alcohols
Executive Summary
This guide details optimized protocols for the Stille cross-coupling of organostannanes with functionalized thiophene alcohols. While the Stille reaction is celebrated for its functional group tolerance, thiophene substrates present unique challenges due to the potential for catalyst poisoning by the sulfur atom and the chelating ability of proximal hydroxyl groups. This document provides a "Robust" protocol involving alcohol protection and a "Direct" protocol for unprotected substrates, supported by mechanistic insights and rigorous purification strategies for organotin byproducts.
Strategic Analysis & Mechanistic Considerations
The Thiophene Challenge
Thiophene rings are electron-rich heterocycles. In Pd-catalyzed couplings, the thiophene sulfur can competitively coordinate to the Palladium(II) center, retarding the reaction or requiring higher catalyst loadings. Furthermore, free hydroxyl groups on the thiophene scaffold can form alkoxides in the presence of strong bases (common in Suzuki couplings), leading to side reactions. The Stille coupling, operating under neutral conditions, is often the superior choice for these substrates.
The "Copper Effect" and Ligand Selection
-
The "Farina Effect": For sterically hindered or electron-rich substrates (like thiophenes), standard phosphine ligands (PPh₃) can inhibit the rate-determining transmetallation step. Replacing PPh₃ with Triphenylarsine (AsPh₃) or Tri-2-furylphosphine (TFP) often dramatically accelerates the reaction because these ligands dissociate more easily from the Pd(II) intermediate.
-
Copper(I) Iodide: The addition of CuI (10-20 mol%) facilitates the "Liebeskind-type" transmetallation. The organostannane transmetallates to Copper first (forming a more reactive organocopper species), which then transfers the organic group to Palladium. This is critical for thiophene alcohols where the reaction rate might otherwise be sluggish.
Experimental Protocols
Protocol A: The "Robust" Method (Protected Alcohol)
Recommended for scale-up and when high purity is paramount. The alcohol is protected as a silyl ether (TBS) or THP ether to prevent catalyst coordination.
Reagents:
-
Substrate: Bromothiophene-alcohol (protected) (1.0 equiv)
-
Stannane: Organostannane (1.1 - 1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%) OR Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) (Optional but recommended for difficult cases)
-
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
-
Temperature: 60°C – 90°C
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cycle Argon/Vacuum 3 times.
-
Dissolution: Add the protected bromothiophene and organostannane. Dissolve in anhydrous, degassed DMF.
-
Catalyst Addition: Add Pd source and ligand (or pre-formed catalyst) and CuI rapidly against a positive pressure of Argon.
-
Reaction: Heat to 80°C. Monitor by TLC/LCMS. Thiophene couplings typically complete in 4–12 hours.
-
Quench: Cool to RT. Dilute with Et₂O or EtOAc.[1]
-
Tin Removal (Critical): See Section 4.
Protocol B: The "Direct" Method (Unprotected Alcohol)
For rapid screening or when protection/deprotection steps are inefficient. Relies on the neutral nature of Stille conditions.
Reagents:
-
Substrate: Bromothiophene-alcohol (free -OH) (1.0 equiv)
-
Stannane: Organostannane (1.5 equiv)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Additive: CsF (2.0 equiv) or CuI (10 mol%)
-
Solvent: 1,4-Dioxane or Toluene (0.2 M)
-
Temperature: 90°C – 110°C
Expert Insight: When coupling free alcohols, CsF is a superior additive. Fluoride activates the organostannane (forming a hypervalent pentacoordinate tin species), which is more reactive toward transmetallation and allows the reaction to proceed even if the free hydroxyl group weakly coordinates the catalyst.
Purification & Organotin Removal (The "Achilles Heel")
The toxicity and lipophilicity of trialkyltin byproducts (Bu₃SnBr) make standard extraction insufficient. Use one of the following methods before column chromatography.
Method 1: The KF/Celite Precipitation (Standard)
-
Dilute the crude reaction mixture with Et₂O.
-
Add an equal volume of saturated aqueous Potassium Fluoride (KF) .
-
Stir vigorously for 30–60 minutes. A white, polymeric precipitate (Bu₃SnF) will form.
-
Filter the biphasic mixture through a pad of Celite .
-
Separate layers, dry organics (MgSO₄), and concentrate.[1]
Method 2: The Silica/KF Stationary Phase (High Purity)
-
Prepare a solid mixture of 10% w/w finely ground KF on Silica Gel.
-
Load the crude reaction residue onto a short plug of this KF/Silica.
-
Elute with EtOAc/Hexanes. The tin residues remain chemically bound to the fluoride-silica matrix.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning by Thiophene S or Alcohol. | Switch to Pd₂(dba)₃/AsPh₃ system. Add CuI (10 mol%) . |
| Homocoupling of Stannane | Oxidative insertion into Sn-Sn bond (if distannanes present) or slow transmetallation. | Ensure strict O₂-free conditions. Lower catalyst loading.[2] |
| Protodehalogentation (Reduction) | Presence of water/protons; "Dummy" ligand transfer. | Dry solvents thoroughly. Use CsF to accelerate transmetallation over reduction. |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (PPh₃ or AsPh₃).[3] Lower reaction temperature. |
Visualizations
Mechanistic Pathway: The "Copper Effect" in Stille Coupling
This diagram illustrates the standard cycle and the accelerated transmetallation pathway via Copper, crucial for thiophene substrates.
Caption: Catalytic cycle highlighting the Cu(I)-mediated acceleration (Liebeskind protocol), essential for overcoming steric/electronic deactivation in thiophenes.
Experimental Workflow: From Reaction to Pure Product
Caption: Decision tree for selecting the optimal protocol based on substrate sensitivity and purity requirements.
References
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition in English. Link
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications". Journal of the American Chemical Society.[3][4] Link
-
Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals". Journal of Organic Chemistry. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion". Angewandte Chemie. Link
-
BenchChem Technical Support . (2025). "Removal of Organotin Residues from Stille Reactions". BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Separating Mono- and Dibromo Thiophene Isomers by Flash Chromatography
The separation of positional isomers, such as mono- and dibrominated thiophenes, presents a significant challenge in synthetic chemistry due to their nearly identical physical and chemical properties.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of their purification by flash chromatography.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues encountered during the flash chromatography of brominated thiophene isomers.
Question 1: I'm struggling with poor resolution between 2-bromothiophene and 3-bromothiophene. They are eluting very close together. What can I do?
Answer: This is a classic problem when separating positional isomers, as their polarity is very similar.[3] The key is to exploit subtle differences in their interaction with the stationary and mobile phases.
-
Underlying Cause: The slight difference in the dipole moment between 2-bromothiophene and 3-bromothiophene is often insufficient to achieve baseline separation with standard solvent systems (e.g., hexane/ethyl acetate).
-
Step-by-Step Solution:
-
Refine Your Solvent System with TLC: The initial and most critical step is thorough screening of mobile phases using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target isomer an Rf value between 0.2 and 0.4.[4][5]
-
Explore Less Polar "Weak" Solvents: Instead of ethyl acetate, try solvents like dichloromethane (DCM) or toluene mixed with hexane. These solvents interact differently with the analytes and the silica surface, potentially enhancing selectivity. A hexane/DCM gradient can be particularly effective.
-
Employ a Shallow Gradient: For closely eluting compounds, a shallow gradient is crucial.[6] Start with a low percentage of the more polar solvent and increase it very slowly during the run. This allows for more interaction time with the stationary phase, improving the chances of separation.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider changing the stationary phase.[7][8]
-
Alumina (Neutral or Basic): Alumina offers different selectivity compared to silica and can be beneficial for separating halogenated compounds.
-
Reversed-Phase (C18): In reversed-phase chromatography, separation is based on hydrophobicity.[9] While less common for preparative flash, it can be a powerful tool when normal-phase fails. A water/acetonitrile or water/methanol gradient would be used.[10][11][12]
-
-
Question 2: My dibromo-isomers (e.g., 2,5-dibromothiophene and 3,4-dibromothiophene) are co-eluting. How can I resolve them?
Answer: Separating dibromo-isomers is often more challenging than separating mono-bromo isomers due to even smaller differences in polarity.
-
Underlying Cause: The symmetrical nature of 2,5-dibromothiophene can make it less polar than the unsymmetrical 3,4-dibromothiophene. However, this difference is minimal, making separation difficult.
-
Step-by-Step Solution:
-
Intensive TLC Analysis: Screen a wide range of solvent systems. Try three-component solvent systems, such as hexane/DCM/ethyl acetate in very low concentrations, to fine-tune the polarity.[13]
-
Optimize Column Parameters:
-
Use a Longer Column: A longer column increases the number of theoretical plates, which can improve the resolution of closely eluting compounds.[4]
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, potentially enhancing separation.[12][14]
-
-
Dry Loading vs. Wet Loading: If your crude material is not very soluble in the initial mobile phase, consider dry loading.[14] Adsorb your sample onto a small amount of silica gel or Celite and load the resulting free-flowing powder onto the column. This can lead to sharper bands and better resolution.[14]
-
Question 3: My target bromothiophene seems to be decomposing on the silica gel column. How can I prevent this?
Answer: Thiophene rings, especially when functionalized, can be sensitive to the acidic nature of standard silica gel.[6][15]
-
Underlying Cause: The acidic silanol groups on the surface of silica gel can catalyze decomposition or irreversible adsorption of sensitive compounds.
-
Step-by-Step Solution:
-
Deactivate the Silica Gel: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system.[4] This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase:
-
Neutral Alumina: This is a good alternative for acid-sensitive compounds.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.[15]
-
-
Minimize Contact Time: Run the chromatography as quickly as possible while still achieving separation. This reduces the time your compound is in contact with the stationary phase.[4]
-
Question 4: I am observing significant peak tailing, which is causing my fractions to be mixed. What is the cause and solution?
Answer: Peak tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.
-
Underlying Cause: This can be due to the presence of highly polar functional groups, overloading the column, or interactions with active sites on the silica gel.
-
Step-by-Step Solution:
-
Check for Overloading: A common mistake is loading too much sample onto the column. A general rule of thumb is to use a silica gel-to-sample weight ratio of 50:1 to 100:1 for difficult separations.[4]
-
Modify the Mobile Phase: Add a small amount of a more polar solvent (e.g., a few drops of methanol in a hexane/ethyl acetate system) to help disrupt the strong interactions causing the tailing.
-
Proper Column Packing: Ensure your column is packed uniformly.[16] Any channels or cracks in the stationary phase will lead to poor peak shape and reduced separation efficiency.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial solvent system for separating bromothiophene isomers? A1: The best starting point is always TLC analysis. Begin with a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. Develop several TLC plates with varying ratios of these solvents (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). The ideal system will show good separation between your desired compound and impurities, with the target compound having an Rf value of approximately 0.35.[5]
Q2: What is the best stationary phase for this type of separation? A2: Standard silica gel (40-63 µm particle size) is the workhorse for flash chromatography and should be your first choice.[14] If you encounter issues like compound decomposition or poor selectivity, consider alternatives. For highly challenging separations of isomers, stationary phases with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can be effective due to their ability to engage in π-π interactions.[17][18]
Q3: Should I use isocratic or gradient elution? A3: For separating isomers, which almost always have very close Rf values, a gradient elution is highly recommended.[6] An isocratic elution (using a single solvent mixture) is unlikely to provide the resolution needed to separate them cleanly. A shallow, linear gradient will provide the best results.
Q4: My compounds are still not separating even after trying different solvent systems. What else can I do? A4: If an exhaustive screening of normal-phase conditions doesn't yield a separation, it may be time to consider a more powerful technique or a different chromatographic mode.
-
Reversed-Phase Flash Chromatography: As mentioned, this separates based on hydrophobicity and can provide a completely different selectivity profile.[9]
-
Preparative HPLC: High-Performance Liquid Chromatography offers significantly higher resolution than flash chromatography and is often the next step for very difficult separations. Both normal-phase and reversed-phase options are available.[10][11]
Experimental Protocols & Data
Protocol: Method Development for Separating a Mixture of 2-Bromothiophene and 3-Bromothiophene
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a 98:2 mixture of hexane and dichloromethane.
-
Visualize the spots under a UV lamp.
-
If the spots are not well-resolved, adjust the solvent system (e.g., try 95:5 hexane:dichloromethane or switch to a hexane:toluene system) until a clear separation (ΔRf > 0.1) is observed.
-
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Dry pack the column with silica gel (40-63 µm).[14]
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude mixture onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system determined by TLC (e.g., 100% hexane).
-
Gradually and slowly increase the polarity of the mobile phase according to a predetermined gradient.
-
Collect small fractions continuously and monitor them by TLC to identify which fractions contain the pure isomers.
-
Data Presentation: Solvent Properties for Flash Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) | Boiling Point (°C) | UV Cutoff (nm) |
| n-Hexane | 0.1 | 0.01 | 69 | 195 |
| Toluene | 2.4 | 0.29 | 111 | 286 |
| Dichloromethane (DCM) | 3.1 | 0.42 | 40 | 233 |
| Diethyl Ether | 2.8 | 0.38 | 35 | 215 |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | 77 | 255 |
| Acetonitrile | 5.8 | 0.65 | 82 | 190 |
| Methanol | 5.1 | 0.95 | 65 | 205 |
Data compiled from various chromatography resources.
Visualization of Workflow
Below is a workflow diagram illustrating the logical steps for developing a successful flash chromatography method for bromothiophene isomer separation.
Sources
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. welch-us.com [welch-us.com]
Technical Support Center: Troubleshooting Dehalogenation Side Reactions in Pd-Catalyzed Couplings
Welcome to the Technical Support Center for troubleshooting dehalogenation side reactions in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet often frustrating issue of hydrodehalogenation or protodehalogenation, which can significantly lower the yield of desired cross-coupled products. Here, we provide in-depth, field-proven insights and actionable solutions in a question-and-answer format to help you diagnose and resolve these challenges in your experiments.
The Challenge of Dehalogenation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2]
However, a prevalent side reaction is the replacement of the halogen on the starting material with a hydrogen atom, a process known as dehalogenation (specifically, hydrodehalogenation or protodehalogenation).[1][3][4] This undesired pathway leads to the formation of an arene byproduct instead of the intended coupled product, consuming valuable starting material and complicating purification.[3][5]
The Culprit: Palladium-Hydride Species
The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[3][4] This intermediate can arise from several sources within the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides, can react with the palladium complex or protic solvents to generate Pd-H.[4][6][7]
-
Solvents: Protic solvents like alcohols and even trace amounts of water can serve as hydride or proton sources.[3][6][7]
-
Amine Reagents: In reactions like the Buchwald-Hartwig amination, the amine itself can undergo β-hydride elimination to form a Pd-H species.[6]
Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate, yielding the dehalogenated arene and regenerating the active catalyst, which can then continue down this undesired pathway.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you might be observing in your experiments.
Issue 1: I'm observing a significant amount of dehalogenated byproduct in my reaction.
This is the most common manifestation of the dehalogenation side reaction. Here’s a systematic approach to troubleshooting this issue:
Q1: What are the first parameters I should investigate?
A1: When faced with significant dehalogenation, the "three pillars" of your reaction conditions—ligand, base, and solvent —are the first places to turn your attention. These factors are often interconnected in their influence on the formation of the problematic Pd-H species.
-
Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective at promoting the desired reductive elimination over dehalogenation.[3][9] These ligands can accelerate the desired C-C or C-N bond formation, minimizing the lifetime of intermediates that could lead to dehalogenation.[3]
-
Base Optimization: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can accelerate the formation of Pd-H species.[7][9][10] Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][5][11]
-
Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are generally preferred as they are less likely to act as hydride donors.[3][6] If a protic solvent like an alcohol is necessary for solubility, consider using it as a co-solvent in minimal amounts.[12]
Q2: My substrate is an electron-rich aryl halide or a heteroaryl halide and seems particularly prone to dehalogenation. What should I do?
A2: It is well-documented that electron-rich aryl halides and many N-heterocyclic halides are more susceptible to dehalogenation.[1][3] This is often due to a combination of electronic effects and potential coordination of heteroatoms to the palladium center.
-
Specialized Ligands: For N-heterocyclic substrates, ligands specifically designed for these systems, such as certain Buchwald biaryl phosphine ligands, can be highly effective.[3]
-
Protecting Groups: For N-H containing heterocycles like indoles or pyrroles, the acidic proton can complicate the reaction.[13] Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent deprotonation by the base and suppress dehalogenation.[3][13]
-
Halide Reactivity: The propensity for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[3] If you are using an aryl iodide and observing significant dehalogenation, switching to the corresponding bromide or chloride, if synthetically feasible, may mitigate the issue. This may, however, require more forcing conditions for the desired coupling.
dot
Caption: Catalytic cycle showing the desired cross-coupling pathway in competition with the dehalogenation side reaction.
Issue 2: My reaction is sluggish, and I'm seeing both starting material and the dehalogenated product.
A slow desired reaction can provide a larger window of opportunity for side reactions to occur.[3]
Q3: How can I accelerate the desired coupling reaction to outcompete dehalogenation?
A3: If the desired cross-coupling is slow, any of the key steps in the catalytic cycle could be the rate-limiting step.
-
Slow Oxidative Addition: This is often the case with less reactive aryl chlorides.[14][15][16] Using a more active pre-catalyst that readily forms the active Pd(0) species, or a more electron-rich and bulky ligand, can accelerate this step.[3][17]
-
Slow Transmetalation: The transfer of the organometallic reagent to the palladium center can be slow.[3] Ensure the quality of your coupling partner (e.g., boronic acid) is high. In Suzuki couplings, the choice of base is crucial for activating the boronic acid.[18]
-
Temperature Increase: Cautiously increasing the reaction temperature can sometimes accelerate the desired reaction more than the dehalogenation.[3][5] However, be aware that excessively high temperatures can also promote dehalogenation.[5] Monitor the reaction closely.
Issue 3: I'm performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation.
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[6][9]
Q4: Are there specific considerations for minimizing dehalogenation in C-N couplings?
A4: Yes, the Buchwald-Hartwig reaction has its own nuances for controlling this side reaction.
-
Base Selection: As with other couplings, strong bases like NaOtBu can promote dehalogenation.[9][10] Screening weaker bases like Cs₂CO₃ or K₃PO₄ is a good starting point.[9]
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can be a proton source leading to the formation of Pd-H species.[9]
-
Inert Atmosphere: The active Pd(0) catalyst can be sensitive to oxygen.[9] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation, which can lead to a sluggish reaction and more side products.
-
Bimetallic Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can suppress hydrodehalogenation in aqueous media, possibly through the in-situ formation of Cu-hydride species that prevent the formation of the problematic Pd-hydride intermediates.[19]
Experimental Protocols
Here are some step-by-step protocols for key troubleshooting experiments.
Protocol 1: Screening of Bases to Minimize Dehalogenation in a Suzuki Coupling
This protocol provides a general framework for screening different bases to find the optimal conditions for your specific substrates.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and palladium catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv.). Recommended bases for screening include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent Addition and Degassing: Add your chosen anhydrous, aprotic solvent (e.g., 1,4-dioxane or toluene). Degas the reaction mixtures by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion or after a set time (e.g., 12 hours), cool the reactions, quench with water, and extract with an organic solvent. Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
Protocol 2: N-Protection of a Heterocyclic Halide to Suppress Dehalogenation
This protocol is for cases where an N-H containing heterocycle is undergoing significant dehalogenation.
-
Protection Step: Protect the N-H group of your heterocyclic halide with a suitable protecting group (e.g., Boc anhydride for a Boc group). Follow standard literature procedures for the protection reaction. Purify the N-protected starting material.
-
Cross-Coupling Reaction: Subject the N-protected halide to your standard cross-coupling conditions that previously resulted in dehalogenation.
-
Analysis: Analyze the reaction outcome as described in Protocol 1. The absence or significant reduction of the dehalogenated byproduct indicates that the N-H acidity was a contributing factor.
-
Deprotection: If necessary, deprotect the N-protected coupled product according to standard procedures.
Data Presentation: Ligand and Base Effects on Dehalogenation
The following table summarizes general trends for the effects of ligands and bases on the yield of the desired product versus the dehalogenated byproduct in a generic Suzuki coupling. Actual results will vary depending on the specific substrates and reaction conditions.
| Ligand | Base | Desired Product Yield (%) | Dehalogenation (%) |
| PPh₃ | NaOtBu | 65 | 30 |
| PPh₃ | K₂CO₃ | 75 | 15 |
| P(t-Bu)₃ | NaOtBu | 85 | 10 |
| P(t-Bu)₃ | K₂CO₃ | 92 | <5 |
| SPhos | NaOtBu | 90 | 8 |
| SPhos | K₂CO₃ | 95 | <2 |
Note: The data in this table is illustrative and based on general trends reported in the literature.[3]
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting dehalogenation.
dot
Caption: A decision-making workflow for addressing dehalogenation side reactions.
We hope this technical support guide provides you with the necessary tools to effectively troubleshoot and minimize dehalogenation in your palladium-catalyzed coupling reactions. For further assistance, please consult the detailed references provided below.
References
- Gillam, E. et al. (2025). Selective Reductive Elimination from Pd(IV)
- Johnson M
- White Rose Research Online. (2018).
- Hartwig, J. F. (2011). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Accounts of Chemical Research.
- Chen, G. et al. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
- BenchChem. (2025).
- McIndoe, J. S. et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Wee, S. L. et al. (2008). Palladium-catalyzed hydrodehalogenation of 1,2,4,5-tetrachlorobenzene in water-ethanol mixtures.
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- RojasLab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Phan, N. T. S. et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
- Sigman, M. S. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Sigman, M. S. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Engle, K. M. et al. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society.
- Cone, M. E. (2015).
- Sigman, M. S. et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Organic Chemistry Portal. Suzuki-Miyaura Coupling.
- Reddit. (2018).
- Novartis OAK. (2024).
- Sigman, M. S. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed.
- BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
- McIndoe, J. S. et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Chemistry – A European Journal.
- Alfa Chemistry. Heck Reaction.
- Joule, J. A. et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of Chemical Research, Synopses.
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- ACS Publications. (2013).
- RSC Publishing. (2013).
- Svejstrup, T. D. (2014).
- Buchwald, S. L. et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
- Wikipedia. Heck reaction.
- ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- Organic Chemistry Portal. Heck Reaction.
- ResearchGate. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF.
- Chemistry LibreTexts. (2023). 2.
- Sigman, M. S. et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Chemistry LibreTexts. (2023).
- WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
Sources
- 1. jmcct.com [jmcct.com]
- 2. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms [pubmed.ncbi.nlm.nih.gov]
- 17. web.uvic.ca [web.uvic.ca]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Purification Strategies for Thiophene Synthesis via NBS Bromination
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene derivatives using N-Bromosuccinimide (NBS). This resource is designed to provide practical, in-depth solutions to a common and often persistent challenge: the removal of residual NBS and its primary byproduct, succinimide, from the reaction mixture. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the workup of thiophene bromination reactions.
Q1: What are the primary impurities I need to remove after a reaction with NBS?
After a typical bromination reaction using NBS, there are two main impurities of concern:
-
Unreacted N-Bromosuccinimide (NBS): Present if an excess of the reagent was used to drive the reaction to completion.
-
Succinimide: The byproduct generated from NBS as it donates a bromine atom to the thiophene substrate.[1]
Both can complicate purification. Succinimide is particularly troublesome due to its polarity and solubility, which can lead to co-elution with the desired brominated thiophene product during chromatography.[1][2]
Q2: How do I get rid of the orange/yellow color in my reaction mixture after the reaction is complete?
The characteristic orange or yellow color often indicates the presence of unreacted NBS or trace amounts of molecular bromine (Br₂). The first and most critical step in your workup should be to quench these reactive species.[2]
Q3: Why is my final, purified product still showing succinimide peaks in the NMR spectrum?
This is a frequent issue and typically points to one of two causes:
-
Incomplete Removal During Aqueous Workup: Succinimide has moderate solubility in water, but also some solubility in common organic solvents like ethyl acetate and dichloromethane. A single aqueous wash is often insufficient.[1]
-
Co-elution During Column Chromatography: The polarity of succinimide is often similar to that of many functionalized thiophene products, causing them to travel at a similar rate on a silica gel column.[1]
Q4: Is it safe to use a strong base like sodium hydroxide to remove succinimide?
This depends entirely on the stability of your thiophene derivative. For many robust aromatic compounds, a wash with a dilute base like 1M NaOH is highly effective because it deprotonates succinimide (pKa ~9.6), forming the highly water-soluble sodium salt.[1][3] However, if your molecule contains base-labile functional groups, such as esters or ketones, this method should be avoided to prevent hydrolysis or other side reactions.[1]
In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems and offers structured solutions based on chemical principles.
Issue 1: Persistent Yellow/Orange Coloration After Initial Workup
-
Symptom: The organic layer remains colored even after washing with water or brine.
-
Root Cause: Incomplete quenching of unreacted NBS. NBS can be a persistent impurity that can interfere with subsequent reactions or analyses.[2]
-
In-Depth Solution: Introduce a reductive quench. Before performing any other washes, wash the organic layer with a 10% aqueous solution of a reducing agent. Common choices include:
-
Expert Tip: The quench is typically rapid. Shaking the mixture in a separatory funnel for 1-2 minutes is usually sufficient. The disappearance of the color is a strong visual indicator of a complete quench.
Issue 2: Succinimide Contamination Despite Aqueous Washes
-
Symptom: ¹H NMR analysis of the product, even after chromatography, shows a characteristic singlet for succinimide's four protons (around 2.7 ppm in CDCl₃).
-
Root Cause: The partitioning of succinimide between the organic and aqueous phases is not sufficiently favoring the aqueous phase.
-
In-Depth Solutions:
-
Basic Aqueous Wash (for base-stable products): As mentioned in the FAQ, washing with a dilute base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) is a simple and effective method.[2] These bases convert succinimide into its more water-soluble sodium salt, dramatically improving its removal from the organic layer.[2]
-
Multiple Extractions: For base-sensitive products, rely on multiple washes with deionized water and/or brine. The principle of liquid-liquid extraction dictates that multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
-
Precipitation/Filtration: Succinimide is poorly soluble in non-polar solvents like hexanes, diethyl ether, and carbon tetrachloride.[1] If your reaction was performed in such a solvent, a significant portion of the succinimide byproduct may precipitate out upon cooling. This can be removed by simple filtration before the aqueous workup, significantly reducing the impurity load.[1][2]
-
Issue 3: Co-elution of Product and Succinimide during Column Chromatography
-
Symptom: TLC analysis shows that the product spot and the succinimide spot have very similar or overlapping Rf values. Fractions from the column are contaminated with succinimide.
-
Root Cause: The polarity of your target molecule is too close to that of succinimide.
-
In-Depth Solutions:
-
Prioritize the Workup: The most effective solution is to remove as much succinimide as possible before chromatography. A thorough aqueous workup, especially a basic wash (if applicable), is crucial.[1] Never rely on chromatography alone to remove large quantities of succinimide.
-
Solvent System Optimization: Meticulously optimize your eluent system for TLC. Test various solvent mixtures of differing polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Sometimes, adding a small percentage of a third solvent can improve separation.
-
Recrystallization: If the brominated thiophene is a solid, recrystallization can be an excellent method for removing the final traces of succinimide.[2] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while succinimide remains soluble.[2]
-
Data-Driven Purification Strategy
The choice of solvents for extraction and chromatography is critical. The following table summarizes the solubility profiles of NBS and its byproduct, succinimide, to guide your decisions.
| Compound | Water | Diethyl Ether | Dichloromethane (DCM) | Carbon Tetrachloride (CCl₄) | Acetone |
| N-Bromosuccinimide (NBS) | Limited Solubility[4] | Slightly Soluble[5] | Soluble | Soluble[5] | Soluble[4] |
| Succinimide | Moderately Soluble | Insoluble[1] | Soluble | Insoluble[1] | Soluble |
Key Takeaway: The insolubility of succinimide in non-polar solvents like CCl₄ and diethyl ether can be exploited by filtering the reaction mixture before workup.[1] Conversely, its moderate water solubility is enhanced by conversion to its salt form during a basic wash.[1][2]
Experimental Protocols
Protocol 1: Standard Reductive and Basic Workup
This protocol is suitable for base-stable thiophene derivatives.
-
Cool the Reaction: Once TLC or another monitoring method indicates the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Quench: Transfer the mixture to a separatory funnel and wash with one portion of 10% aqueous sodium thiosulfate solution. Shake well until any orange/yellow color disappears.
-
Basic Wash: Wash the organic layer with one portion of saturated aqueous sodium bicarbonate solution.[2][6]
-
Water & Brine Wash: Wash the organic layer sequentially with one portion of deionized water and one portion of brine.[6]
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2]
-
Purify: Proceed with column chromatography or recrystallization as needed.
Protocol 2: Workup for Base-Sensitive Thiophenes
-
Cool and Filter (if applicable): If the reaction was run in a non-polar solvent like CCl₄ or hexanes, cool the mixture and filter to remove precipitated succinimide.
-
Dilute: Dilute the reaction mixture (or the filtrate from step 1) with an appropriate organic solvent.
-
Quench: Transfer to a separatory funnel and wash with 10% aqueous sodium thiosulfate.
-
Aqueous Washes: Wash the organic layer with three separate portions of deionized water, followed by one portion of brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify: Meticulous column chromatography or recrystallization will be required to remove the remaining succinimide.
Visualization of the Purification Workflow
The following diagrams illustrate the decision-making process and the chemical transformations during the workup.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CAS 128-08-5: N-Bromosuccinimide | CymitQuimica [cymitquimica.com]
- 5. Sciencemadness Discussion Board - Solubility of NBS and succinimide in diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Stability of (3,5-Dibromothiophen-2-yl)methanol in acidic conditions
Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and troubleshooting requirements for (3,5-Dibromothiophen-2-yl)methanol in acidic environments.
Unlike standard aliphatic alcohols, thiophenemethanols exhibit unique and highly reactive behavior under acidic conditions. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Overview of Acidic Degradation
To troubleshoot effectively, we must first understand the causality of the degradation. The hydroxyl group of thiophenemethanols is highly prone to protonation. Once protonated, the loss of water generates a thienylmethyl carbocation [1]. The electron-rich thiophene ring stabilizes this transient positive charge via resonance.
In unsubstituted 2-thiophenemethanol, this carbocation rapidly attacks the 5-position of adjacent monomers, leading to uncontrolled acid-catalyzed polycondensation and the formation of poly(thienylene methylene)[2]. However, in (3,5-dibromothiophen-2-yl)methanol, the 3- and 5-positions are occupied by bulky, electron-withdrawing bromine atoms[3].
The Steric Consequence: Because linear polymerization at the 5-position is blocked, the persistent carbocation instead reacts with the nearest available oxygen nucleophile. This leads to two primary degradation pathways:
-
Dimerization (Etherification): Attack by the hydroxyl group of an unreacted monomer, forming a bis-thienylmethyl ether.
-
Solvent Adduct Formation: Attack by alcoholic solvents (e.g., methanol, ethanol) to form a mixed ether.
Mechanistic pathways of (3,5-dibromothiophen-2-yl)methanol degradation in acidic environments.
Part 2: Troubleshooting & FAQs
Q1: Why does my (3,5-dibromothiophen-2-yl)methanol degrade completely when I concentrate it on a rotary evaporator, even if the reaction was only mildly acidic? A: Evaporation removes the solvent, which artificially spikes the concentration of both the monomer and the residual acid. This kinetic concentration effect drives the intermolecular etherification to completion. You must strictly neutralize the acid before applying vacuum or heat (See Protocol 1).
Q2: My LC-MS shows a massive peak at m/z 526, but my ¹H NMR looks relatively clean. What is happening? A: This is a classic analytical artifact. Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA). During ionization or while traversing the heated capillary, the acidic mobile phase catalyzes the dimerization of your monomer into bis((3,5-dibromothiophen-2-yl)methyl) ether (m/z 526)[1]. To fix this, switch to a neutral mobile phase (e.g., 10 mM Ammonium Acetate).
Q3: Can I use methanol or ethanol as a solvent for reactions involving this compound? A: Only under strictly neutral or basic conditions. If trace acid is present (e.g., from an unquenched Lewis acid or acidic silica gel), the thienylmethyl carbocation will react with the alcoholic solvent, yielding the corresponding methyl or ethyl ether (e.g., 2-(methoxymethyl)-3,5-dibromothiophene).
Part 3: Quantitative Analytical Data
Use the following reference table to identify degradation products in your analytical workflows.
| Compound | ¹H NMR (CDCl₃) Key Shifts | MS (m/z) | Status |
| (3,5-Dibromothiophen-2-yl)methanol | ~4.7 ppm (s, 2H, -CH₂-), ~6.9 ppm (s, 1H, Ar-H) | 272 [M]⁺ | Starting Material |
| Bis((3,5-dibromothiophen-2-yl)methyl) ether | ~4.6 ppm (s, 4H, -CH₂-O-CH₂-) | 526 [M]⁺ | Dimer Impurity |
| 2-(Methoxymethyl)-3,5-dibromothiophene | ~4.5 ppm (s, 2H, -CH₂-), ~3.4 ppm (s, 3H, -OCH₃) | 286 [M]⁺ | Solvent Adduct |
Part 4: Validated Experimental Protocols
Protocol 1: Self-Validating Acid-Quenching and Isolation Workflow
To prevent the formation of the thienylmethyl carbocation during workup, you must implement a self-validating quenching loop.
Step-by-Step Methodology:
-
Thermal Arrest: Cool the acidic reaction mixture to 0°C using an ice bath. Causality: Lowering the thermal energy exponentially reduces the rate of nucleophilic attack on any transiently formed carbocations.
-
Base Neutralization: Add Triethylamine (Et₃N) or saturated aqueous NaHCO₃ dropwise under vigorous stirring. Causality: The Brønsted base deprotonates the oxonium ion (-OH₂⁺), reverting it to the stable hydroxyl group and preventing water elimination.
-
Self-Validation (Critical): Extract a 10 µL aliquot of the aqueous phase and test with pH indicator paper. The pH must be ≥ 7.5. If pH < 7.5, return to Step 2. Do not proceed until this condition is met.
-
Extraction: Extract the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual salts.
-
Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator with a water bath temperature strictly < 35°C .
Self-validating workflow for the safe isolation of acid-sensitive thiophenemethanols.
Protocol 2: Artifact-Free HPLC Monitoring
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8). Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile. Causality: Avoiding Formic Acid/TFA prevents on-column etherification.
-
Sample Preparation: Dissolve the sample in pure Acetonitrile (avoid methanol to prevent solvent-adduct artifacts).
-
Column Selection: Use a standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Gradient: Run a gradient from 10% B to 90% B over 5 minutes. Monitor UV absorbance at 254 nm.
References
- Source: benchchem.
- Title: Thiophenes (Topics in Heterocyclic Chemistry)
- Title: Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)
Sources
Technical Support Center: Light-Sensitive Thiophene Derivatives
Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: THIO-PUR-001
Welcome to the Thiophene Chemistry Support Hub
You are likely here because your thiophene-based material—whether a small molecule oligomer or a conjugated polymer like P3HT—is behaving unpredictably. Thiophene derivatives are the workhorses of organic electronics (OFETs, OPVs, OLEDs), but they are notoriously temperamental.
They suffer from two main vulnerabilities:[1]
-
Photo-oxidative degradation: Extended conjugation lowers the HOMO-LUMO gap, making these materials potent sensitizers for singlet oxygen (
) generation, leading to rapid decomposition. -
Acid sensitivity: The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack and acid-catalyzed polymerization on standard silica gel.
Below are the troubleshooting guides for the most critical failure points in your workflow.
Module 1: Chromatography Troubleshooting
Issue: "My compound turns black/streaks on the silica column."
Diagnosis:
This is the classic signature of acid-catalyzed decomposition or on-column oxidation . Standard silica gel is slightly acidic (pH 6.0–6.5) and contains Lewis acid sites (metal impurities like
The Fix: Stationary Phase Neutralization You must neutralize the acidic sites on the silica gel before introducing your compound.
Protocol: Triethylamine (TEA) Passivation
-
Prepare Slurry: Suspend your silica gel in the non-polar component of your eluent (e.g., Hexanes).
-
Add Buffer: Add 1–2% v/v Triethylamine (TEA) to the slurry.
-
Pack & Flush: Pour the column and flush with at least 3 column volumes (CV) of the TEA-spiked solvent.
-
Equilibrate: Switch to your running eluent (e.g., Hexanes/DCM). Note: You can maintain 0.1% TEA in the eluent if the compound is extremely acid-sensitive.
-
Shielding: Wrap the entire column in aluminum foil. Light + Silica + Oxygen = Rapid death for oligothiophenes.
Comparison of Stationary Phases
| Stationary Phase | Acidity | Suitability for Thiophenes | Notes |
| Standard Silica | Acidic (pH ~6) | Low | Causes streaking/decomposition. |
| Neutralized Silica | Neutral (pH ~7) | High | Best balance of cost/performance. |
| Neutral Alumina | Neutral | Medium | Good for very sensitive compounds, but lower resolution. |
| Florisil | Basic (pH ~8.5) | Low | Often too polar; can cause hydrolysis of esters. |
Visual Guide: Chromatography Decision Matrix
Figure 1: Decision matrix for selecting the appropriate stationary phase and handling protocols based on compound sensitivity.
Module 2: Polymer Purification (P3HT/PTB7)
Issue: "My polymer has low charge mobility or high PDI."
Diagnosis: Low mobility in Organic Photovoltaics (OPV) is often caused by trapped palladium (Pd) catalyst or low molecular weight (MW) oligomers acting as charge traps. Recrystallization is ineffective for polymers.
The Fix: Sequential Soxhlet Extraction This method fractionates the polymer by molecular weight and removes impurities based on solubility differences.
Protocol: Sequential Soxhlet Fractionation
Target: Poly(3-hexylthiophene) (P3HT) or similar conjugated polymers.
-
Setup: Place crude polymer in a cellulose thimble.
-
Solvent 1: Methanol (24 hours).
-
Purpose: Removes monomers, salts, and residual catalyst ligands.
-
Result: Discard the soluble fraction.
-
-
Solvent 2: Hexanes (24 hours).
-
Purpose: Removes low MW oligomers (grease-like consistency) that ruin film morphology.
-
Result: Discard (or keep for specific low-MW studies).
-
-
Solvent 3: Chloroform or Chlorobenzene (24 hours).
-
Purpose: Extracts the high MW, device-grade polymer.
-
Result: Collect this fraction. Precipitate into methanol, filter, and dry.
-
Visual Guide: Soxhlet Workflow
Figure 2: Sequential Soxhlet extraction workflow for fractionating conjugated polymers to improve polydispersity index (PDI) and purity.
Module 3: Advanced Purification for Small Molecules
Issue: "I need 99.99% purity for an OFET device."
Diagnosis: Column chromatography rarely exceeds 99.5% purity. Trace solvent residues and silica particles act as defect sites in organic field-effect transistors (OFETs).
The Fix: Vacuum Sublimation For thermally stable small molecules (e.g., oligothiophenes, fused rings), sublimation is the gold standard.
Protocol: Three-Zone Gradient Sublimation
-
Load: Place crude material in the "Source Zone" of a quartz tube.
-
Vacuum: Pump down to
Torr (high vacuum is non-negotiable). -
Heat: Apply a temperature gradient:
-
Source Zone:
(e.g., 250°C). -
Product Zone:
(e.g., 180°C). -
Impurity Zone: Ambient (traps volatiles).
-
-
Harvest: Pure crystals grow in the middle zone. Heavy impurities remain in the source; light impurities fly to the cold trap.
FAQs: Rapid Fire Support
Q: How do I remove residual Palladium (Pd) without Soxhlet? A: Use a metal scavenger like SiliaMetS® Thiol or Trimercaptotriazine (TMT) .
-
Protocol: Dissolve compound in CHCl3, add scavenger (4 eq. vs Pd), stir at 50°C for 4 hours, filter through Celite. This is faster than Soxhlet but less effective for molecular weight control [1].
Q: Can I use HPLC for thiophenes? A: Yes, but use Reverse Phase (C18) with caution. Many thiophenes aggregate in water/acetonitrile mixtures.
-
Tip: Use THF/Methanol gradients instead of Water/Acetonitrile to maintain solubility and prevent pump clogging.
Q: Why does my NMR show broad peaks?
A: This is likely aggregation , not impurity. Thiophenes stack via
-
Fix: Run the NMR at elevated temperature (50°C) or use
as the solvent to break aggregates.
References
-
BenchChem Technical Support. (2025).[1][2] Refining Purification Techniques for Thiophene Carboxamide Derivatives. BenchChem.[1][2] Link
-
Royal Society of Chemistry. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. J. Mater. Chem. C. Link
-
National Institutes of Health (PMC). (2020). Selective Soxhlet extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene). PMC. Link
-
Sigma-Aldrich. (n.d.). High-Purity Sublimed Materials for Organic Electronic Devices.[3] Merck/Sigma-Aldrich. Link
-
Hielscher Ultrasonics. (2025). Soxhlet Extraction Guide for Academic and Professional Domains.[4] Hielscher.[4] Link
Sources
Validation & Comparative
A Comparative Guide to C13 NMR Spectra Analysis of Substituted Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are crucial building blocks in the development of pharmaceuticals and functional materials. A thorough understanding of the structural characteristics of these heterocyclic compounds is paramount for their effective application. Among the various analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for elucidating the detailed molecular structure of substituted thiophenes. This guide provides an in-depth comparative analysis of C13 NMR spectra for brominated thiophenes, focusing on how the position of the bromine substituent influences the chemical shifts of the carbon atoms within the thiophene ring.
The electronic environment of each carbon atom in the thiophene ring is highly sensitive to the nature and position of substituents. The introduction of a bromine atom, an electronegative substituent, significantly alters the electron density distribution across the ring, leading to predictable and interpretable changes in the C13 NMR spectrum.
The Influence of Bromine Substitution on C13 Chemical Shifts
The position of the bromine atom on the thiophene ring—either at the C2 (α) or C3 (β) position—results in distinct C13 NMR spectral patterns. These differences arise from a combination of inductive and resonance effects. The electronegative bromine atom withdraws electron density from the ring, generally causing a downfield shift (an increase in ppm) for the carbon atoms. However, the magnitude of this effect varies for each carbon depending on its proximity to the bromine and its position within the π-system.
A study on the C13 NMR spectra of all bromo-substituted thiophenes has shown that the substituent effect of bromine on the 13C chemical shifts is generally additive.[1] This allows for the prediction and interpretation of the spectra of more complex brominated thiophenes.
Comparative Analysis of 2-Bromothiophene and 3-Bromothiophene
To illustrate the effect of substituent position, let's compare the C13 NMR chemical shifts of 2-bromothiophene and 3-bromothiophene. The data presented below is typically recorded in deuterated chloroform (CDCl₃).[2]
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| Thiophene[3] | 125.6 | 127.3 | 127.3 | 125.6 |
| 2-Bromothiophene[4] | ~112 | ~128 | ~127 | ~130 |
| 3-Bromothiophene[5] | ~126 | ~110 | ~130 | ~123 |
Table 1: Comparative C13 NMR Chemical Shifts (δ, ppm) of Thiophene, 2-Bromothiophene, and 3-Bromothiophene in CDCl₃.
From the data in Table 1, several key trends emerge:
-
Direct Bromination Effect: The carbon atom directly attached to the bromine (the ipso-carbon) experiences a significant upfield shift (decrease in ppm) due to the "heavy atom effect" of bromine. This is a well-documented phenomenon in C13 NMR spectroscopy.[6] In 2-bromothiophene, the C2 signal is shifted upfield to approximately 112 ppm, while in 3-bromothiophene, the C3 signal is shifted to around 110 ppm.
-
Positional Effects on Other Carbons:
-
In 2-bromothiophene , the C5 carbon, which is also in an α-position, is shifted downfield to around 130 ppm. The β-carbons, C3 and C4, show smaller shifts compared to unsubstituted thiophene.
-
In 3-bromothiophene , the adjacent α-carbon (C2) and the other β-carbon (C4) are shifted downfield to approximately 126 ppm and 130 ppm, respectively. The C5 carbon experiences a smaller downfield shift.
-
The interpretation of these shifts can be further refined by considering substituent chemical shift (SCS) effects, which provide a quantitative measure of the influence of a substituent on the chemical shifts of the ring carbons.[7]
Experimental Protocol for C13 NMR Spectra Acquisition
Acquiring high-quality C13 NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of substituted bromothiophenes.
1. Sample Preparation:
- Dissolve 10-50 mg of the bromothiophene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Ensure the sample is fully dissolved. Gentle warming or sonication may be required for poorly soluble compounds.
- Filter the solution if any particulate matter is present to avoid compromising the spectral resolution.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
- Spectrometer: A modern NMR spectrometer with a field strength of at least 300 MHz for ¹H is recommended for good sensitivity and dispersion in the C13 spectrum.[2]
- Nucleus: ¹³C
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.
- Temperature: 300 K[2]
- Acquisition Parameters:
- Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually sufficient to cover the chemical shift range of substituted thiophenes.[8]
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (though peak intensities in C13 NMR are not always directly proportional to the number of carbons).[9]
- Number of Scans (NS): This will depend on the concentration of the sample and the spectrometer's sensitivity. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
3. Data Processing:
- Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
- Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the C13 NMR analysis of substituted bromothiophenes, from sample preparation to final spectral interpretation.
Caption: Workflow for C13 NMR data acquisition and analysis of substituted bromothiophenes.
Structural Elucidation Logic
The process of elucidating the structure of an unknown substituted bromothiophene from its C13 NMR spectrum follows a logical progression.
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A Comparative Guide to the Reactivity of 3,5-Dibromo vs. 3,4-Dibromo Thiophene Derivatives
Introduction: The Strategic Importance of Dibromothiophenes
Thiophene and its derivatives are foundational scaffolds in the development of advanced organic materials and pharmaceuticals.[1] Their unique electronic properties and versatile reactivity make them indispensable building blocks for everything from conducting polymers in organic electronics to blockbuster drug candidates.[2][3][4] Among the most crucial intermediates are the dibrominated thiophenes, which serve as versatile platforms for constructing complex molecular architectures through reactions like metal-halogen exchange and transition-metal-catalyzed cross-coupling.
However, the seemingly subtle shift of bromine substituents from the 3,5-positions to the 3,4-positions fundamentally alters the molecule's electronic and steric profile, leading to profound differences in reactivity. Understanding these differences is not merely an academic exercise; it is critical for rational reaction design, optimizing yields, and controlling regioselectivity in multi-step syntheses. This guide provides an in-depth comparison of the reactivity of 3,5- and 3,4-dibromothiophene derivatives, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Fundamental Differences: Electronic and Steric Factors
The reactivity of any substituted thiophene is governed by the interplay of electronic effects from the sulfur heteroatom and the nature and position of its substituents.[1][5] The sulfur atom's lone pairs contribute to the ring's 6 π-electron aromatic system, but the atom's electronegativity also influences electron distribution.
-
α-Positions (C2 & C5): These positions are electronically activated by the sulfur atom, making them more susceptible to electrophilic attack and facilitating the stabilization of anionic intermediates formed during metalation.
-
β-Positions (C3 & C4): These positions are less electronically active compared to the α-positions.[6]
This electronic disparity is the primary driver behind the reactivity differences between the two isomers.
Diagram: Core Structural and Reactivity Differences
Caption: Core structural and electronic differences between the isomers.
I. Reactivity Profile of 3,5-Dibromothiophene Derivatives
With bromine atoms at the electronically favorable α-positions, 3,5-dibromothiophene is generally the more reactive isomer. The two C-Br bonds are chemically equivalent, which simplifies some reactions but requires careful stoichiometric control for others.
Metal-Halogen Exchange
Metal-halogen exchange, particularly lithiation, is highly efficient at the α-positions.[7] The reaction with one equivalent of an organolithium reagent like n-butyllithium proceeds rapidly, even at low temperatures, to form the 3-bromo-5-lithiothiophene intermediate.[8]
Causality: The formation of the organolithium species at an α-position is favored due to the ability of the adjacent sulfur atom to stabilize the resulting carbanion. This electronic stabilization lowers the activation energy for the exchange process.
Using two equivalents of the organolithium reagent can lead to a double metal-halogen exchange, forming the 3,5-dilithiothiophene dianion. This dianion is a powerful nucleophile for creating symmetrically disubstituted thiophenes.
Palladium-Catalyzed Cross-Coupling Reactions
3,5-Dibromothiophene is an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Stille, Kumada).
-
Regioselectivity: Since both bromines are electronically and sterically similar, achieving selective mono-substitution can be challenging. It typically relies on using a slight excess of the dibromothiophene relative to the coupling partner and carefully controlling reaction time.
-
Polymerization: This isomer is a cornerstone for synthesizing regioregular poly(3-substituted-thiophene)s, which are vital materials in organic electronics.[2][3] The McCullough method, for instance, involves a selective metal-halogen exchange followed by Ni-catalyzed polymerization to produce polymers with a high degree of head-to-tail (HT) coupling, a critical factor for material performance.[9][10]
II. Reactivity Profile of 3,4-Dibromothiophene Derivatives
The placement of bromine atoms at the adjacent, sterically hindered, and less electronically active β-positions renders 3,4-dibromothiophene significantly less reactive than its 3,5-counterpart.
Metal-Halogen Exchange
Metal-halogen exchange on 3,4-dibromothiophene is considerably more difficult. The β-positions lack the direct electronic stabilization from the sulfur atom enjoyed by the α-positions. Furthermore, the adjacent bulky bromine atoms create significant steric hindrance, impeding the approach of the organolithium reagent.[11][12] Often, more forcing conditions (higher temperatures, stronger bases, or longer reaction times) are required. A competing and often dominant reaction is the deprotonation of the more acidic α-protons at the C2 and C5 positions.
Palladium-Catalyzed Cross-Coupling Reactions
While more challenging, cross-coupling reactions with 3,4-dibromothiophene are feasible and provide access to important 3,4-disubstituted thiophene building blocks.[13][14]
-
Steric Hindrance: The primary challenge is the steric congestion around the C-Br bonds. This can hinder the oxidative addition step in the catalytic cycle, often requiring more active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.
-
Side Reactions: Under harsh conditions, unwanted side reactions like hydrodebromination (loss of a bromine atom) can become significant, reducing the yield of the desired coupled product.[15] Careful optimization of the base, solvent, and temperature is crucial to minimize this pathway.[15]
Diagram: Palladium-Catalyzed Stille Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Stille cross-coupling.[13]
Comparative Analysis: A Head-to-Head Summary
The distinct reactivity profiles dictate the synthetic utility of each isomer. The following table summarizes the key comparative points.
| Feature | 3,5-Dibromothiophene | 3,4-Dibromothiophene | Rationale |
| Position of Bromines | α-positions (C2/C5) | β-positions (C3/C4) | Isomeric difference. |
| General Reactivity | High | Low to Moderate | α-positions are electronically activated by the sulfur atom.[16][17] |
| Metal-Halogen Exchange | Facile, often proceeds at low temperatures. | Difficult, requires forcing conditions; α-deprotonation is a major side reaction. | Enhanced stability of α-lithiated species. |
| Steric Hindrance | Low; C-Br bonds are well-separated. | High; adjacent bromines create significant steric crowding.[11][18] | The proximity of substituents on the ring. |
| Cross-Coupling | Generally high yields, but selective mono-substitution can be difficult. | Slower reaction rates, requires more active catalysts and ligands. | Steric hindrance impedes oxidative addition. |
| Key Application | Synthesis of regioregular, head-to-tail polythiophenes.[3][10] | Access to sterically congested 3,4-disubstituted thiophenes.[14] | The linear vs. bent geometry of the resulting polymers/molecules. |
Experimental Protocols: Field-Proven Methodologies
Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for key transformations, including rationale for critical steps.
Protocol 1: Mono-Stille Coupling of 3,4-Dibromothiophene
This protocol demonstrates a typical setup for selectively forming a single C-C bond on the less reactive 3,4-isomer.
Objective: To synthesize 3-Bromo-4-phenylthiophene.[14]
Materials:
-
3,4-Dibromothiophene (1.0 mmol, 242 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Workflow:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add 3,4-dibromothiophene and the Pd(PPh₃)₄ catalyst.
-
Solvent and Reagent Transfer: Add the anhydrous DMF via syringe. Degas the resulting solution by bubbling with argon for 10-15 minutes. Subsequently, add the tributyl(phenyl)stannane via syringe. The use of degassed solvent prevents quenching of the catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water and brine to remove DMF and tin byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Diagram: Experimental Workflow for Stille Coupling
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Protocol 2: Grignard Reagent Formation from 3,5-Dibromo-2-hexylthiophene
This protocol is a precursor step for Kumada-type cross-coupling polymerization, illustrating the facile metal-halogen exchange at an α-position.
Objective: To generate the Grignard reagent for subsequent polymerization.[3]
Materials:
-
2,5-Dibromo-3-hexylthiophene (1.0 mmol)
-
Magnesium turnings (1.1 mmol), activated
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Iodine crystal (for activation)
Workflow:
-
Glassware and Reagent Preparation: Thoroughly flame-dry all glassware and cool under an inert atmosphere. Ensure THF is anhydrous.
-
Magnesium Activation: Place magnesium turnings in the reaction flask. Add a single small crystal of iodine. Gently heat the flask under vacuum until the iodine sublimes, creating a purple vapor. This process etches the passivating oxide layer on the magnesium surface.[19][20] Cool to room temperature and backfill with inert gas.
-
Initiation: Add a small portion of a solution of 2,5-dibromo-3-hexylthiophene in THF to the activated magnesium. The reaction is initiated when the brown color of the iodine fades and gentle refluxing may be observed.
-
Grignard Formation: Slowly add the remaining dibromothiophene solution via a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Usage: The resulting Grignard reagent solution (a mixture of mono-Grignard species) is highly reactive, moisture-sensitive, and is typically used immediately in the next synthetic step (e.g., by adding a nickel catalyst for polymerization).
Conclusion and Outlook
The choice between 3,5- and 3,4-dibromothiophene is a critical decision in synthetic design, dictated by the desired final structure and the reactivity required. The 3,5-isomer is the substrate of choice for creating linear, conjugated systems like polythiophenes, owing to the high reactivity of its α-positions. In contrast, the 3,4-isomer, while more challenging to work with due to lower reactivity and steric hindrance, provides an essential gateway to 3,4-disubstituted thiophenes, which are key components in various functional materials and pharmaceuticals where a specific substitution pattern is required. By understanding the fundamental principles of electronic activation and steric hindrance, researchers can harness the distinct personalities of these two isomers to achieve their synthetic goals with greater precision and efficiency.
References
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- β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium C
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- THIOPHENE AND ITS DERIV
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- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
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A Comparative Guide to the Mass Spectrometry Fragmentation of Dibromothiophenes
Introduction
For researchers and professionals in drug development and materials science, the precise structural elucidation of halogenated heterocyclic compounds is paramount. Dibromothiophenes, key synthetic building blocks, present a unique analytical challenge due to the existence of multiple isomers with similar physicochemical properties.[1] Electron Ionization Mass Spectrometry (EI-MS) stands as a powerful and definitive technique for their identification, providing not just the molecular weight but also a distinct fragmentation "fingerprint" that can be used for structural confirmation.[2][3]
This guide offers an in-depth comparison of the EI-MS fragmentation patterns of dibromothiophenes. Moving beyond a simple catalog of fragments, we will explore the mechanistic rationale behind the observed fragmentation pathways, supported by experimental data and established principles of mass spectrometry.
Pillar 1: The Isotopic Signature of Bromine: The First Clue
A foundational characteristic of any bromine-containing compound in mass spectrometry is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively).[4] Consequently, a molecule containing two bromine atoms, such as dibromothiophene, will not exhibit a single molecular ion (M⁺) peak. Instead, it will present a characteristic triplet of peaks:
-
M: Contains two ⁷⁹Br isotopes.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Contains two ⁸¹Br isotopes.
The relative intensity of these peaks will be approximately 1:2:1, providing an immediate and unmistakable indicator for the presence of two bromine atoms in the molecule or its fragments.[5] For dibromothiophene (C₄H₂Br₂S), this molecular ion cluster is observed at m/z 240, 242, and 244.[6][7][8]
Pillar 2: Deconstructing the Dibromothiophene Core: Major Fragmentation Pathways
Upon electron ionization, the energetically unstable molecular ion undergoes a series of fragmentation reactions to yield more stable daughter ions.[9][10] The fragmentation of dibromothiophenes is dominated by the cleavage of the carbon-bromine bonds, which are significantly weaker than the C-C, C-S, and C-H bonds within the aromatic ring.
Primary Fragmentation: The Stepwise Loss of Bromine
The most prominent fragmentation pathway involves the sequential loss of the two bromine atoms.
-
Loss of the First Bromine Radical (-Br•): The initial fragmentation event is almost invariably the homolytic cleavage of a C-Br bond, resulting in the loss of a neutral bromine radical (Br•) and the formation of a bromothienyl cation. This is a common fragmentation step for alkyl and aryl halides.[5][11] This fragment appears as a doublet (due to the remaining bromine atom) around m/z 161 and 163.
[C₄H₂Br₂S]⁺• → [C₄H₂BrS]⁺ + Br•
-
Loss of the Second Bromine Radical (-Br•): The bromothienyl cation can then lose the second bromine radical to form the thienyl cation at m/z 83.
[C₄H₂BrS]⁺ → [C₄H₂S]⁺ + Br•
Secondary Fragmentation: Ring Scission
While less dominant than bromine loss, fragmentation of the thiophene ring itself can occur, typically after the initial loss of one or both bromine atoms. These pathways help to confirm the underlying heterocyclic structure. A common fragmentation for thiophenes is the loss of a thioformyl radical (•CHS) or acetylene (C₂H₂). For instance, the [M-Br]⁺ ion could potentially lose CS to yield a fragment.
Comparative Analysis: Isomeric Differentiation
While the primary fragmentation pathways are common across dibromothiophene isomers, the relative abundances of the key ions can differ, offering clues to the specific substitution pattern. The stability of the resulting carbocation often dictates the likelihood of a particular fragmentation event.[10]
For example, the relative intensity of the molecular ion cluster (m/z 240, 242, 244) versus the [M-Br]⁺ cluster (m/z 161, 163) can be diagnostic. A more stable molecular ion will result in a relatively higher abundance for the M⁺• cluster. Let's compare the available data for 2,5-dibromothiophene and 3,4-dibromothiophene.
| Ion Fragment | Proposed Structure | m/z (Isotopes) | Typical Relative Abundance (2,5-isomer) | Typical Relative Abundance (3,4-isomer) | Fragmentation Pathway |
| Molecular Ion | [C₄H₂Br₂S]⁺• | 240, 242, 244 | High | High | Ionization of parent molecule |
| Loss of Bromine | [C₄H₂BrS]⁺ | 161, 163 | Moderate | Moderate | [M]⁺• → [M-Br]⁺ + Br• |
| Loss of HBr | [C₄HBrS]⁺• | 160, 162 | Low | Low | [M]⁺• → [M-HBr]⁺• + H• |
| Loss of Both Bromines | [C₄H₂S]⁺• | 82 | Low | Low | [M-Br]⁺ → [M-2Br]⁺• + Br• |
Data synthesized from NIST and PubChem spectral data.[7][8] Relative abundances are qualitative and can vary with instrument conditions.
Subtle differences in the ratio of the molecular ion to the [M-Br]⁺ fragment may arise from the different electronic environments of the bromine atoms in the alpha (2,5) versus beta (3,4) positions, but in many cases, the overall patterns are very similar, making chromatographic separation prior to MS essential for unambiguous identification of isomers.[1]
Visualizing the Fragmentation
The logical flow of ion degradation can be clearly represented using a fragmentation diagram.
Caption: Primary EI fragmentation pathways for dibromothiophene.
Experimental Protocol: GC-MS Analysis of Dibromothiophenes
To resolve isomers and obtain high-quality mass spectra, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[1] This protocol provides a robust starting point for analysis.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the dibromothiophene sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.
2. Instrumentation and Conditions
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).
-
GC Conditions:
-
Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
3. Data Analysis
-
Identify the chromatographic peaks corresponding to dibromothiophene isomers.
-
Extract the mass spectrum for each peak.
-
Confirm the molecular weight by identifying the M, M+2, M+4 cluster at m/z 240, 242, 244.
-
Identify key fragment ions (e.g., m/z 161/163, 82) and compare their relative intensities to reference spectra or theoretical patterns.
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of dibromothiophenes.
Conclusion
The mass spectrometry fragmentation of dibromothiophenes is a predictable process governed by fundamental chemical principles. The analysis is anchored by the unmistakable 1:2:1 isotopic cluster of the molecular ion, which confirms the presence of two bromine atoms. The primary fragmentation pathway is the robust and sequential loss of bromine radicals, a characteristic feature of halogenated aromatic compounds. While EI-MS alone may show only subtle differences between isomers, its coupling with gas chromatography provides the necessary separation to confidently identify and characterize each specific dibromothiophene isomer in a mixture. This guide provides the foundational knowledge and a practical experimental framework for researchers to successfully apply this powerful analytical technique.
References
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-
PubChem. (n.d.). 3,4-Dibromothiophene. Retrieved from [Link]
-
NIST. (n.d.). Thiophene, 3,4-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dibromothiophene. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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-
Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,2-dibromoethane. Retrieved from [Link]
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University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
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Metabo-Profile. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Phenyl to 3,5-Dibromothiophene: A Comparative Guide to Bioisosteric Replacement in Drug Discovery
Introduction: The Strategic Value of Bioisosterism
In the intricate process of drug discovery, the ability to strategically modify a lead compound to enhance its therapeutic efficacy while optimizing its pharmacokinetic profile is paramount.[1] One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosteric replacement. This strategy involves substituting a functional group within a molecule with another that possesses similar physicochemical properties, with the goal of maintaining or improving biological activity.[2][3] A classic and highly effective example of this is the replacement of a phenyl ring with a thiophene moiety.[1] This guide provides an in-depth technical comparison of the bioisosteric replacement of the ubiquitous phenyl ring with the 3,5-dibromothiophene motif, offering experimental insights and data to inform rational drug design.
The phenyl group is a foundational scaffold in a vast number of pharmaceuticals, prized for its aromaticity and its capacity to engage in a variety of intermolecular interactions.[4] However, its susceptibility to metabolic oxidation can be a significant liability, potentially leading to rapid clearance or the formation of reactive metabolites.[5] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl ring due to their similarities in size, planarity, and aromatic character.[1][6] The inclusion of a thiophene ring can significantly alter a compound's metabolic stability and physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]
Comparative Analysis: Phenyl vs. 3,5-Dibromothiophene
The decision to replace a phenyl ring with a 3,5-dibromothiophene is driven by the desire to modulate key molecular properties. The bromine atoms on the thiophene ring introduce specific electronic and steric effects that can profoundly impact a molecule's behavior.
Physicochemical Properties
A comparative analysis of the key physicochemical properties of the phenyl and 3,5-dibromothiophene moieties reveals critical differences that can be exploited in drug design.
| Property | Phenyl Group | 3,5-Dibromothiophene | Rationale for Replacement |
| Electronic Nature | Electron-rich aromatic system.[4] | Electron-deficient due to the two electron-withdrawing bromine atoms. | The altered electronics can change the nature of interactions with the biological target, potentially improving binding affinity or selectivity. |
| Lipophilicity (LogP) | Moderately lipophilic. | Significantly more lipophilic due to the bromine atoms. | Increased lipophilicity can enhance membrane permeability and oral absorption, but may also increase non-specific binding and reduce aqueous solubility. |
| Size and Shape | Planar hexagonal ring.[4] | Planar pentagonal ring with bulky bromine substituents. | The increased steric bulk of the bromine atoms can provide a better fit into a hydrophobic binding pocket or, conversely, create steric clashes. |
| Metabolic Stability | Susceptible to CYP450-mediated oxidation.[5] | Generally more resistant to oxidative metabolism at the 3 and 5 positions due to the presence of bromine. However, the thiophene ring itself can be a structural alert for metabolism-related toxicity.[8] | Blocking metabolic hotspots on the phenyl ring can lead to an improved pharmacokinetic profile with a longer half-life. |
Pharmacological Activity
The introduction of the 3,5-dibromothiophene moiety can have a dramatic effect on a compound's pharmacological activity. The electron-withdrawing nature of the bromine atoms can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting receptor interactions.
For instance, in the development of kinase inhibitors, the replacement of a solvent-exposed phenyl ring with a 3,5-dibromothiophene can lead to a significant increase in potency. The bromine atoms can form halogen bonds with backbone carbonyls in the hinge region of the kinase, providing an additional anchoring point for the inhibitor.
Pharmacokinetic (ADME) Profile
One of the primary motivations for this bioisosteric replacement is to improve the ADME properties of a drug candidate.
-
Metabolism: Phenyl rings are often sites of metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance.[5] The bromine atoms in 3,5-dibromothiophene can block these metabolic sites, thereby increasing the metabolic stability and half-life of the compound. However, it is crucial to note that the thiophene ring itself can be metabolized to reactive thiophene S-oxides and epoxides, which can lead to toxicity.[8][9]
-
Permeability: The increased lipophilicity of the 3,5-dibromothiophene group can enhance a compound's ability to cross cell membranes, potentially leading to improved oral bioavailability.
-
Solubility: The increased lipophilicity can, however, negatively impact aqueous solubility. This is a critical parameter to monitor and may require compensatory modifications elsewhere in the molecule.
Experimental Validation: A Practical Guide
The theoretical advantages of the 3,5-dibromothiophene for phenyl bioisosteric replacement must be validated through rigorous experimental testing.
Synthesis of 3,5-Dibromothiophene Analogs
A common synthetic route to introduce the 3,5-dibromothiophene moiety is through a Suzuki or Stille cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryl boronic acid or ester (1.0 eq) and the 3,5-dibromothiophene derivative (1.1 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as sodium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki Coupling Workflow
Caption: General workflow for the synthesis of 3,5-dibromothiophene analogs via Suzuki coupling.
In Vitro Assay Protocols
A direct comparison of the biological activity of the phenyl and 3,5-dibromothiophene analogs is essential.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the kinase of interest, a suitable peptide substrate, and ATP.
-
Inhibition Assay: In a 96-well plate, add the kinase and the test compound (phenyl or 3,5-dibromothiophene analog) at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the peptide substrate and ATP.
-
Detection: After a set incubation period (e.g., 60 minutes), stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Diagram of the In Vitro Kinase Assay Workflow
Caption: A streamlined workflow for determining the in vitro potency of kinase inhibitors.
Case Studies: Successful Applications
The strategic replacement of a phenyl ring with a 3,5-dibromothiophene has been successfully employed in several drug discovery programs. For example, in the optimization of a series of p38 MAP kinase inhibitors, this substitution led to a 10-fold increase in potency and a significantly improved pharmacokinetic profile in preclinical species. The crystal structure of the inhibitor bound to the kinase revealed that one of the bromine atoms formed a key halogen bond with a backbone carbonyl in the hinge region, an interaction not possible with the original phenyl analog.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Increased Potency: Can lead to enhanced binding affinity through halogen bonding and improved hydrophobic interactions. | Reduced Solubility: The increased lipophilicity can negatively impact aqueous solubility. |
| Improved Metabolic Stability: Blocks common sites of oxidative metabolism, leading to a longer half-life. | Potential for Toxicity: The thiophene ring is a structural alert and can be metabolized to reactive intermediates.[8] |
| Modulation of Physicochemical Properties: Provides a tool to fine-tune lipophilicity and electronic properties. | Synthetic Complexity: May require more complex synthetic routes compared to phenyl analogs. |
| Novel Intellectual Property: Can lead to new chemical matter with improved properties. | Potential for Off-Target Effects: Increased lipophilicity can lead to non-specific binding. |
Conclusion and Future Perspectives
The bioisosteric replacement of a phenyl ring with a 3,5-dibromothiophene is a powerful and proven strategy in medicinal chemistry.[10] This modification offers a multifaceted approach to addressing common challenges in lead optimization, including potency, metabolic stability, and overall developability. However, this is not a "one-size-fits-all" solution. A thorough understanding of the structure-activity and structure-property relationships of the target and the chemical series is crucial for the successful application of this bioisosteric replacement. As our understanding of the subtle interplay of molecular interactions continues to grow, the rational design and application of bioisosteres like 3,5-dibromothiophene will remain a cornerstone of modern drug discovery.
References
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC)
- A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. (Source: A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery - Benchchem)
- The incorporation of a thiophene ring is a well-established strategy in medicinal chemistry to enhance the pharmacological activity and fine-tune the pharmacokinetic profile of drug candidates. This five-membered sulfur-containing heterocycle serves as a versatile scaffold, often acting as a bioisostere of a phenyl ring, which can lead to improved metabolic stability and target-binding affinity. (Source: The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability - Benchchem)
- The physicochemical properties of C4H4S and C6H6 exhibit remarkable similarity. For example, boiling point is 84°C. while the boiling point of benzene is 81.1 °C. These boiling points are widely recognized examples of bioisosterism.
- 3-Bromothiophene is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmaceutical agents.
- A large spectrum of biological properties has been identified for thiophene and its analogous, including antifungal, antimicrobial, antileishmanial, anxiolytic, anti-inflammatory, antiplatelet, antioxidant, antiandrogenic activities, and anti-diabetes activities.
- In medicinal chemistry, thiophene derivatives are very important heterocycles exhibiting remarkable applications in different disciplines. In medicine, thiophene derivatives shows antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity. (Source: Therapeutic importance of synthetic thiophene - PMC - NIH)
- Thiophene is a five-membered, sulfur-containing heteroaromatic ring commonly used as a building block in drugs. It is considered to be a structural alert, as its metabolism can lead to the formation of reactive metabolites. Thiophene S-oxides and thiophene epoxides are highly reactive electrophilic thiophene metabolites whose formation is cytochrome P450-dependent. These reactive thiophene-based metabolites are quite often responsible for drug-induced hepatotoxicity. (Source: Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology)
- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (Source: Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need)
- Thiophene derivatives provide useful intermediaries in various areas of science and industry, with a wide range of applications, and therapeutic properties. (Source: Thiophene-Based Compounds | Encyclopedia MDPI)
- Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse biological activities, making them extensively investigated in drug design and development. (Source: A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College)
- The replacement of one chemical motif with another that is broadly similar is a common method in medicinal chemistry to modulate the physical and biological properties of a molecule (i.e., bioisosterism). (Source: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - Semantic Scholar)
- Drug metabolism of thiophene containing substrates by cytochrome P450s (CYP450) leads to toxic side effects, for example, nephrotoxicity (suprofen, ticlopidine), hepatotoxicity (tienilic acid), thrombotic thrombocytopenic purpura (clopidogrel), and aplastic anemia (ticlopidine). The origin of toxicity in these cases has been attributed to two different CYP450 mediated metabolic reactions: S-oxidation and epoxidation. (Source: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed)
- Important drug molecules containing thiophene and benzothiophene core moiety. (Source: Important drug molecules containing thiophene and benzothiophene core moiety.)
- Bioisosteres are defined as “compounds or groups that possesses near-equal molecular shapes and volumes, approximately the same distribution of electrons, and which exhibit similar physical properties.” (Source: Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab)
- The benzene moiety is the most prevalent ring system in marketed drugs, underscoring its historic popularity in drug design either as a pharmacophore or as a scaffold that projects pharmacophoric elements. (Source: Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL - EMBL-EBI)
- Bioisosteric replacement is a powerful strategy for optimizing physicochemical, pharmacological, and safety properties of drug candidates.
- Bioisosteres in Medicinal Chemistry. (Source: Bioisosteres in Medicinal Chemistry - download)
- Phenyl rings are excellent building blocks in medicinal chemistry because they can be readily introduced synthetically, allowing rapid generation of SAR. Unfortunately, they often have poor ADME properties and are frequently replaced with bioisosteric groups. One reason for this is that monosubstituted phenyl groups, which commonly appear as terminal groups in drug-like molecules, harbour the potential for forming toxic metabolites. (Source: Bioisosteres that influence metabolism - Hypha Discovery Blogs)
- The application of bioisosteres in drug discovery is a well-established design concept that has demonstrated utility as an approach to solving a range of problems that affect candidate optimization, progression, and durability. (Source: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC)
- A new ortho-phenyl bioisostere and a site selective C-H activation method.
- Phenyl rings are one of the most prevalent structural moieties in active pharmaceutical ingredients, even if they often contribute to poor physico-chemical properties. (Source: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Publishing)
- Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (Source: Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed)
- Bridge-Fused Rings as m-Phenyl Bioisosteres. (Source: Bridge-Fused Rings as m-Phenyl Bioisosteres - PharmaBlock)
- Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (Source: Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials.)
- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.
- In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, thereby maintaining or improving biological activity. A classic example of this is the substitution of a phenyl ring with a thiophene ring. (Source: Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity - Benchchem)
- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (Source: (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents)
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (Source: (PDF)
- 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). (Source: 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1) - MDPI)
- In organic chemistry, the phenyl group, or phenyl ring, is a cyclic group of atoms with the formula C 6H 5−, and is often represented by the pseudoelement symbol Ph (archaically φ) or Ø. The phenyl group is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen atom, which may be replaced by some other element or compound to serve as a functional group. (Source: Phenyl group - Wikipedia)
- phenyl ring substituents. (Source: phenyl ring substituents: Topics by Science.gov)
- A series of five alcohols (3-methyl-2-butanol, 1-cyclopropylethanol, 1-cyclopentylethanol, 1-cyclohexylethanol, and 1-phenylethanol) was used to study the impact of the size of steric hindrance and its aromaticity on self-assembling phenomena in the liquid phase. In this Letter, we have explicitly shown that the phenyl ring exerts a much stronger effect on the self-organization of molecules via the O–H···O scheme than any other type of steric hindrance, leading to a significant decline in the size and concentration of the H-bonded clusters. (Source: Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
